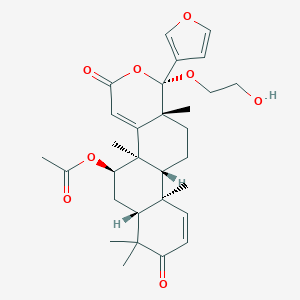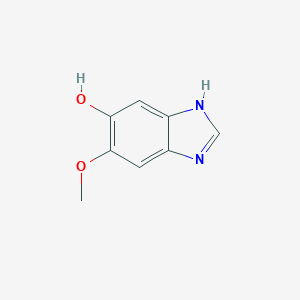![molecular formula C9H7NO B116204 (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline CAS No. 158060-63-0](/img/structure/B116204.png)
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-cancer and anti-inflammatory properties. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
作用機序
The mechanism of action of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is not fully understood. However, it has been suggested that it may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In addition, it has been found to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
One advantage of using (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline in lab experiments is its low toxicity, which makes it suitable for use in cell culture and animal studies. However, its limited solubility in water and organic solvents can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline. One area of interest is its potential use as a fluorescent probe in biological imaging. In addition, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, research on improving its solubility and stability could enhance its usefulness in lab experiments.
合成法
The synthesis of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline involves a multi-step process that includes the reaction of 2-aminobenzaldehyde with cyclohexanone, followed by the reaction of the resulting product with nitromethane. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
特性
CAS番号 |
158060-63-0 |
|---|---|
分子式 |
C9H7NO |
分子量 |
145.16 g/mol |
IUPAC名 |
(1aS,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H/t7-,9-/m0/s1 |
InChIキー |
VHKOGTWROZZNFC-CBAPKCEASA-N |
異性体SMILES |
C1=CC2=C([C@@H]3[C@@H](O3)C=C2)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
正規SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
同義語 |
Oxireno[h]quinoline,1a,7b-dihydro-,(1aS)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




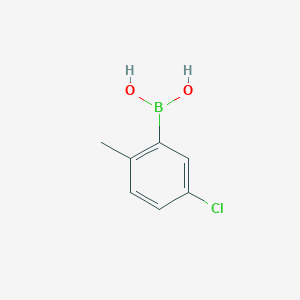
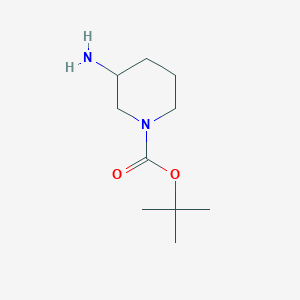

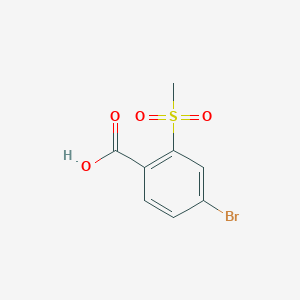
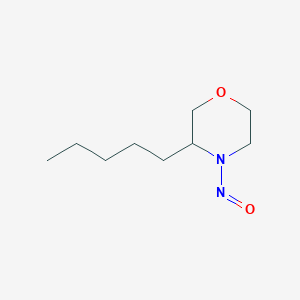
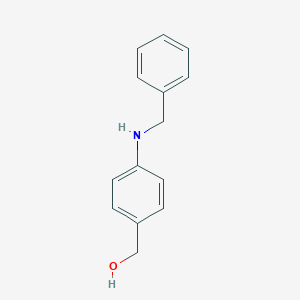

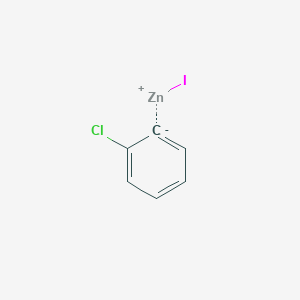
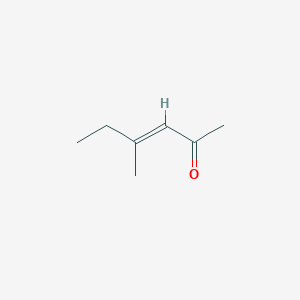

![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)
